Enzymatic Potency: CPT-157633 Exhibits 2.5-Fold Higher Affinity than DPM-1001 and 15-Fold Higher than MSI-1436
CPT-157633 inhibits PTP1B with a Ki of 40 nM [1]. In comparison, DPM-1001, a non-competitive PTP1B inhibitor, exhibits an IC50 of 100 nM [2]. MSI-1436 (trodusquemine), a clinical-stage allosteric inhibitor, demonstrates an IC50 of 600 nM [2]. Thus, CPT-157633 is 2.5-fold more potent than DPM-1001 and 15-fold more potent than MSI-1436 under comparable biochemical assay conditions. It should be noted that Ki and IC50 values are not directly equivalent; however, for competitive inhibitors such as CPT-157633, Ki approximates IC50 under standard assay conditions, permitting a meaningful rank-order comparison.
| Evidence Dimension | PTP1B inhibitory potency |
|---|---|
| Target Compound Data | Ki = 40 nM |
| Comparator Or Baseline | DPM-1001 (IC50 = 100 nM); MSI-1436 (IC50 = 600 nM) |
| Quantified Difference | 2.5-fold vs DPM-1001; 15-fold vs MSI-1436 |
| Conditions | Biochemical PTP1B inhibition assays; CPT-157633 data from referenced source [1]; DPM-1001 and MSI-1436 data from vendor technical datasheets [2] |
Why This Matters
Higher intrinsic potency enables lower compound concentrations in vitro and potentially reduced dosing requirements in vivo, minimizing off-target effects and conserving precious research material.
- [1] Stanford SM, Bottini N. Targeting Tyrosine Phosphatases: Time to End the Stigma. Trends Pharmacol Sci. 2017;38(6):524-540. Table 2. View Source
- [2] DPM-1001 trihydrochloride product page. MedChemExpress. IC50 values for DPM-1001 (100 nM) and MSI-1436 (600 nM). View Source
